Lipophilicity (XLogP3-AA) Comparison with the Cyclopropyl Analog
The target compound exhibits a computed XLogP3-AA of 2.4 [1], slightly higher than the corresponding value of 2.35 reported for N-(2,4-dimethoxybenzyl)cyclopropanamine, which lacks the methyl branch on the cyclopropyl ring . This ΔLogP of +0.05 is small but directionally consistent with the addition of a methyl group and may translate into measurable differences in logD7.4, microsomal metabolic stability, or passive membrane permeability.
| Evidence Dimension | Calculated lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.4 (PubChem computed) |
| Comparator Or Baseline | N-(2,4-dimethoxybenzyl)cyclopropanamine (CAS 880812-90-8): 2.35 (Chemsrc computed) |
| Quantified Difference | ΔXLogP = +0.05 (target is slightly more lipophilic) |
| Conditions | Computed values using different algorithms (PubChem vs. Chemsrc); note methodological variation. |
Why This Matters
For procurement decisions where the downstream assay involves cell permeability or metabolic clearance, the subtle lipophilicity difference may influence the compound's performance, making direct substitution risky without experimental validation.
- [1] PubChem Compound Summary for CID 43400133, XLogP3-AA property. View Source
